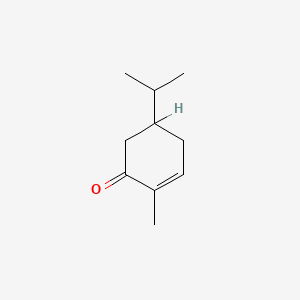

5-Isopropyl-2-methyl-2-cyclohexen-1-one

Description

Contextualization within Cyclohexenone Chemistry and Monoterpenoids

The cyclohexenone framework is a versatile building block in organic synthesis. wikipedia.org The reactivity of the α,β-unsaturated ketone system allows for a variety of chemical transformations. Key reactions involving the cyclohexenone core include:

Michael Addition: This reaction involves the conjugate addition of a nucleophile to the β-carbon of the unsaturated system. wikipedia.orgnih.gov For cyclohexenones, this is a powerful method for forming new carbon-carbon bonds. wikipedia.orgnih.gov

Diels-Alder Reaction: Cyclohexenones can act as dienophiles in this [4+2] cycloaddition reaction to form bicyclic systems, a common structural motif in many natural products. cdnsciencepub.comwikipedia.org The reaction is highly stereospecific. libretexts.org

Robinson Annulation: Discovered by Sir Robert Robinson in 1935, this is a classic method for the formation of a six-membered ring, leading to a cyclohexenone derivative. wikipedia.orgjk-sci.com It proceeds via a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgjove.comnumberanalytics.comntu.edu.sgjove.com

The specific substitution pattern of 5-Isopropyl-2-methyl-2-cyclohexen-1-one, with its alkyl groups at positions 2 and 5, influences the regio- and stereoselectivity of these reactions.

As a p-menthane (B155814) monoterpenoid, this compound belongs to a large and diverse class of natural products derived from two isoprene (B109036) units. cabidigitallibrary.orgresearchgate.net These compounds are major constituents of essential oils from various plants, including those from the Mentha (mint) and Carum (caraway, dill) genera. nih.gov The biosynthesis of p-menthane monoterpenoids in plants typically originates from geranyl diphosphate (B83284). researchgate.net In many cases, these compounds are synthesized and stored in specialized plant structures like glandular trichomes. cabidigitallibrary.orgresearchgate.netresearchgate.net Carvotanacetone (B1241184) has been identified in the essential oils of several plant species, including those of the Blumea and Pulicaria genera. researchgate.netresearchgate.net It can be found in dill and lovage. foodb.ca

Significance of this compound as a Research Target

The significance of this compound as a research target stems from its identity as a natural product and its potential biological activities. Research on essential oils containing carvotanacetone has suggested a range of biological effects. For instance, essential oils rich in carvotanacetone have been reported to possess bactericidal and moderate cytotoxic activities. researchgate.net Furthermore, some studies have indicated that carvotanacetone may have antiproliferative and chemopreventive properties. researchgate.net

The compound also serves as a valuable chiral building block in organic synthesis. Its defined stereochemistry and functional groups make it a useful starting material for the synthesis of more complex molecules. For example, it is a dihydrocarvone (B1202640) compound, with the exocyclic isopropenyl double bond of carvone (B1668592) being reduced. ebi.ac.uk This structural relationship to other well-known monoterpenes like carvone makes it a target for studies on structure-activity relationships. Research has been conducted on synthetic analogues of carvone, including this compound, to investigate the mechanisms of antigen formation in allergic reactions. ebi.ac.uk

Historical Development of Research on this compound and Related Structures

The study of p-menthane monoterpenoids has a long history, intertwined with the exploration of essential oils and the development of synthetic organic chemistry. While the precise first isolation of this compound is not readily documented in readily available literature, its characterization is part of the broader investigation into the components of various plant extracts that began in the 19th and early 20th centuries.

A significant milestone in the chemistry of cyclohexenones was the development of the Robinson annulation in 1935. wikipedia.orgjk-sci.com This reaction provided a general and powerful method for the synthesis of substituted cyclohexenones and was instrumental in the total synthesis of complex natural products like steroids. wikipedia.org

The common synonym for this compound, "carvotanacetone," highlights its relationship to carvone, another p-menthane monoterpenoid that has been known for a much longer time. Much of the research on carvotanacetone has been in the context of it being a derivative or a component found alongside more abundant monoterpenes in essential oils. For example, a reinvestigation of the essential oil of Blumea malcolmii more than 100 years after its initial analysis identified carvotanacetone as the major constituent. researchgate.net This demonstrates the ongoing process of discovery and characterization in the field of natural product chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGPCDVQHXOMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962964 | |

| Record name | 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43205-82-9, 33375-08-5 | |

| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043205829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-Carvotanacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Structural and Stereochemical Characterization of 5 Isopropyl 2 Methyl 2 Cyclohexen 1 One

Precise IUPAC Nomenclature and Conventional Naming Systems (e.g., Carvotanacetone)

The systematic naming of 5-isopropyl-2-methyl-2-cyclohexen-1-one according to the International Union of Pure and Applied Chemistry (IUPAC) rules requires specification of the stereochemistry at the chiral center. The compound is also widely known by its conventional name, carvotanacetone (B1241184). evitachem.comyoutube.com

The IUPAC name for this compound is 2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one . evitachem.comnih.gov However, to distinguish between its stereoisomers, the designation of the chiral center at position 5 is necessary, leading to the precise IUPAC names:

(5R)-2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one nih.gov

(5S)-2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one nih.gov

The compound is also referred to as p-Menth-6-en-2-one in some contexts. thermofisher.com The name "carvotanacetone" is a commonly used trivial name that has historical significance and is prevalent in scientific literature. nih.govresearchgate.net

| Nomenclature Type | Name |

| IUPAC Name | 2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one |

| Stereospecific IUPAC Name (R) | (5R)-2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one |

| Stereospecific IUPAC Name (S) | (5S)-2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one |

| Conventional Name | Carvotanacetone |

| Other Names | p-Menth-6-en-2-one |

Stereochemical Descriptors and Considerations of Enantiomeric and Diastereomeric Forms

The stereochemistry of this compound is determined by the presence of a single stereocenter at the C5 position, which is the carbon atom bearing the isopropyl group. This chirality gives rise to two enantiomeric forms, which are non-superimposable mirror images of each other. msu.edu

The two enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules as:

(R)-5-isopropyl-2-methyl-2-cyclohexen-1-one : Also known as (R)-(-)-carvotanacetone. nih.gov

(S)-5-isopropyl-2-methyl-2-cyclohexen-1-one : Also known as (S)-(+)-carvotanacetone. thermofisher.com

These enantiomers exhibit identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light, rotating it in opposite directions. msu.edu Due to having only one chiral center, this compound does not have diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and require at least two chiral centers.

| Property | (R)-5-isopropyl-2-methyl-2-cyclohexen-1-one | (S)-5-isopropyl-2-methyl-2-cyclohexen-1-one |

| Synonym | (R)-(-)-carvotanacetone nih.gov | (S)-(+)-carvotanacetone scent.vn |

| Chirality at C5 | R-configuration | S-configuration |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |

Conformational Analysis and Energy Landscapes of the Cyclohexenone Ring System

The conformational landscape of the this compound ring is more complex than that of a simple cyclohexane. The presence of a double bond and an sp²-hybridized carbonyl carbon within the six-membered ring prevents it from adopting a perfect chair conformation. youtube.com Instead, the cyclohexenone ring exists in puckered conformations, most commonly described as a half-chair or sofa conformation, to alleviate the angle and torsional strain. youtube.com

In these conformations, four of the carbon atoms are roughly in a plane, while the other two are out of the plane. The substituents on the ring can occupy pseudo-axial or pseudo-equatorial positions. For substituted cyclohexanes, there is a general principle that bulky substituents preferentially occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgutexas.edu

In the case of this compound, the large isopropyl group at the C5 position will strongly favor a pseudo-equatorial orientation. The conformer where the isopropyl group is in a pseudo-axial position would be significantly destabilized by steric clashes with the other atoms on the ring. Therefore, the conformational equilibrium will lie heavily towards the conformer with the pseudo-equatorial isopropyl group, making it the most stable and populated conformation. The energy landscape is characterized by this low-energy conformer and higher-energy transition states that correspond to the interconversion between different ring conformations.

Isomeric Relationships and Dihydrocarvone (B1202640) Analogues

This compound is structurally related to and considered an isomer of dihydrocarvone. nih.govebi.ac.uk Dihydrocarvone is a saturated ketone that itself exists as multiple stereoisomers. The key structural difference lies in the position of the double bond and the nature of the substituent at the C5 position.

Dihydrocarvone : The chemical name is 2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one. It has a saturated cyclohexanone (B45756) ring and an isopropenyl group (-C(CH₃)=CH₂) at position 5. It exists as cis and trans diastereomers, each of which has an enantiomer. nist.gov

This compound (Carvotanacetone) : This compound has a double bond within the ring (an α,β-unsaturated ketone) and a saturated isopropyl group at position 5. nih.govnih.gov It is essentially a dihydrocarvone analogue where the exocyclic isopropenyl double bond has been reduced, and a double bond has been introduced between C2 and C3 of the ring. nih.govebi.ac.uk

This isomeric relationship is important as carvotanacetone can be synthesized from carvone (B1668592), a closely related terpenoid, via intermediates like dihydrocarvone. The table below illustrates the structural differences between these related compounds.

| Compound Name | Structure | Key Features |

| (+)-Dihydrocarvone (a mixture of isomers) | C[C@@H]1CCC@HC(C)=C | Saturated cyclohexanone ring; isopropenyl group at C5. thermofisher.com |

| (E)-Dihydrocarvone (trans) | C[C@H]1CCC@@HC(=C)C | Trans relationship between the methyl and isopropenyl groups. nist.gov |

| cis-Dihydrocarvone (B1211938) | C[C@@H]1CCC@HC(=C)C | Cis relationship between the methyl and isopropenyl groups. nist.gov |

| (5R)-5-Isopropyl-2-methyl-2-cyclohexen-1-one | CC1=CCC@HC(C)C | Cyclohexenone ring (α,β-unsaturated); isopropyl group at C5. nih.gov |

Synthetic Methodologies and Strategies for 5 Isopropyl 2 Methyl 2 Cyclohexen 1 One

Total Synthesis Approaches to 5-Isopropyl-2-methyl-2-cyclohexen-1-one

The total synthesis of this compound, also known as dihydrocarvone (B1202640), often commences from readily available precursors, with carvone (B1668592) being a prominent starting material. The selective reduction of the exocyclic double bond of carvone is a primary strategy to achieve the target structure. nih.govebi.ac.uk This transformation highlights a common theme in the synthesis of this compound: the modification of a natural product to yield a derivative with desired stereochemistry and functionality.

Beyond the modification of natural products, classic ring-forming reactions such as the Robinson annulation offer a theoretical pathway to the cyclohexenone core. The Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation to construct a six-membered ring. wikipedia.orgjk-sci.commasterorganicchemistry.comyoutube.compearson.com In a hypothetical synthesis of this compound, this could involve the reaction of a suitable enolate with an α,β-unsaturated ketone.

Similarly, the Diels-Alder reaction, a powerful tool for the formation of cyclohexene (B86901) rings, presents another potential synthetic avenue. wikipedia.orgcaltech.eduyoutube.comorgsyn.orgmasterorganicchemistry.com This [4+2] cycloaddition would involve the reaction of a substituted diene with a corresponding dienophile to construct the core structure of the target molecule.

Regioselective and Stereoselective Synthetic Routes

A key challenge in the synthesis of this compound from carvone is the regioselective reduction of the isopropenyl group's C=C double bond without affecting the endocyclic double bond or the carbonyl group. Both chemical and biocatalytic methods have been developed to achieve this selectivity.

For instance, catalytic hydrogenation using metal catalysts can be tailored to selectively reduce the exocyclic double bond. nih.gov Furthermore, biocatalytic approaches using ene reductases have demonstrated excellent regioselectivity in this reduction. nih.gov

Stereoselectivity is also of paramount importance, as this compound possesses a stereocenter at the C5 position. The choice of starting material, such as (R)- or (S)-carvone, and the synthetic method employed dictate the stereochemical outcome of the final product. For example, the bioreduction of (R)-carvone can lead to the formation of (2R, 5R)-dihydrocarvone. nih.govnih.gov

Key Reaction Sequences and Intermediate Compounds

The synthesis of this compound from carvone involves a straightforward yet crucial reaction sequence. The primary starting material is either (R)-carvone or (S)-carvone.

The key transformation is the selective reduction of the exocyclic double bond of the isopropenyl group. This leads directly to the formation of this compound, which is also known as dihydrocarvone. Therefore, carvone itself is the principal precursor, and the various stereoisomers of dihydrocarvone are the primary products and key intermediates for further transformations. A patent describes the synthesis of dihydrocarvone from limonene-1,2-epoxide (B132270) in the presence of perchloric acid, highlighting an alternative route where limonene-1,2-epoxide serves as a key intermediate. google.com

| Starting Material | Key Intermediate/Product | Reaction Type |

| (R)-Carvone | (2R,5R)-Dihydrocarvone | Selective C=C reduction |

| (S)-Carvone | (2S,5S)-Dihydrocarvone or (2R,5S)-Dihydrocarvone | Selective C=C reduction |

| Limonene-1,2-epoxide | Dihydrocarvone | Acid-catalyzed rearrangement |

Asymmetric Synthesis of Enantiopure this compound and its Stereoisomers

The demand for enantiomerically pure compounds in various industries has driven the development of asymmetric synthetic methods for this compound and its stereoisomers. These methods aim to control the formation of the chiral center at the C5 position with high enantioselectivity.

Chiral Catalyst and Auxiliaries in Synthesis

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While specific applications to this compound are not extensively documented in readily available literature, the use of Evans-type oxazolidinone auxiliaries in the asymmetric synthesis of related substituted cyclohexenones has been reported. These auxiliaries are known to provide high levels of stereocontrol in alkylation and aldol reactions.

The use of chiral catalysts is another powerful strategy for asymmetric synthesis. Organocatalysis, for example, has emerged as a valuable tool for the enantioselective synthesis of chiral molecules.

Enantioselective Hydrogenation and Reduction Strategies

Enantioselective reduction of the C=C double bond in carvone is a direct and efficient route to enantiopure this compound. Biocatalytic reductions using ene reductases have proven to be highly effective in this regard, offering excellent enantioselectivity. nih.gov

In addition to biocatalysis, chemical methods for enantioselective hydrogenation have been developed. These often involve the use of chiral metal catalysts, such as those based on rhodium or ruthenium, which can facilitate the stereoselective addition of hydrogen across the double bond. While the primary focus of many studies has been on biocatalysis for this specific transformation, the principles of asymmetric catalytic hydrogenation are broadly applicable. rsc.orgrsc.org

Biocatalytic Approaches to the Synthesis of this compound

Biocatalysis has emerged as a powerful and green alternative for the synthesis of this compound. The use of whole-cell biocatalysts or isolated enzymes offers high selectivity under mild reaction conditions.

The bioreduction of carvone enantiomers is a well-studied process. Ene reductases from various microorganisms, including bacteria and fungi, have been employed to selectively reduce the exocyclic double bond of carvone to produce dihydrocarvone. nih.govtandfonline.comacademie-sciences.fr For example, Escherichia coli cells overexpressing an ene reductase from Nostoc sp. have been used for the efficient reduction of (R)-carvone to (2R,5R)-dihydrocarvone with high diastereomeric excess and yield. nih.gov Similarly, the mushroom Ganoderma sessile has been shown to selectively reduce S-(+)-carvone to cis-(-)-dihydrocarvone. tandfonline.com

These biocatalytic systems often utilize a cofactor regeneration system to ensure the continuous supply of the reducing equivalent, typically NADH or NADPH. The choice of microorganism and reaction conditions can be optimized to favor the formation of a specific stereoisomer of dihydrocarvone. A study on the rapid development of a scalable reduction of R-carvone utilized commercially available ene-reductases (EREDs) and ketone-reductases (KREDs) to produce R,R,R-dihydrocarveol with high enantio- and diastereoselectivity. acs.org

| Biocatalyst | Substrate | Product | Key Findings |

| Escherichia coli with Nostoc sp. ene reductase | (R)-Carvone | (2R,5R)-Dihydrocarvone | High diastereomeric excess (95.4%) and yield (95.6%). nih.gov |

| Ganoderma sessile | S-(+)-Carvone | cis-(-)-Dihydrocarvone | Selective reduction with 82.7% formation in the fermented product. tandfonline.com |

| Pseudomonas putida | (+)- and (-)-Carvone (B1668593) | (1R,4R)-Dihydrocarvone and (1R,4S)-Dihydrocarvone | Regioselective reduction of the endocyclic double bond. academie-sciences.fr |

| Ene-reductase FOYE-1 | (R)-Carvone | (2R,5R)-Dihydrocarvone | High enantiomeric excess (>95%) and good yield. nih.gov |

| Commercially available EREDs and KREDs | R-Carvone | R,R,R-Dihydrocarveol | Scalable cascade process with high enantio- and diastereoselectivity. acs.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound, also known as carvotanacetone (B1241184), is a significant area of research, driven by the need for more sustainable chemical manufacturing processes. Key strategies include the use of renewable feedstocks, catalytic methods to improve efficiency and reduce waste, and the exploration of environmentally benign reaction media.

A primary green approach to synthesizing this compound involves the catalytic hydrogenation of carvone. rsc.orgresearchgate.net Carvone, a natural product readily available from sources like spearmint and caraway, serves as a renewable starting material. This aligns with the green chemistry principle of using renewable rather than depleting raw materials. The hydrogenation selectively reduces the isopropenyl double bond of carvone to an isopropyl group, yielding carvotanacetone.

Various metal catalysts have been investigated for this transformation. For instance, platinum (Pt) and platinum-gold (Pt-Au) catalysts have been shown to facilitate the hydrogenation of carvone. capes.gov.brepa.gov The selectivity of these catalysts can be influenced by factors such as the size of the platinum particles. capes.gov.brepa.gov Catalysts with larger platinum particles tend to favor the formation of carvotanacetone, while highly dispersed platinum catalysts may lead to further reduction to carvomenthone. capes.gov.brepa.gov The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry, as it minimizes waste generation.

The choice of solvent and reaction conditions also plays a crucial role in the greenness of a synthetic route. Research has explored the hydrogenation of carvone in supercritical carbon dioxide (scCO₂), a more environmentally friendly alternative to traditional organic solvents. rsc.org The hydrogenation of carvone over alumina-supported palladium (Pd), rhodium (Rh), or ruthenium (Ru) catalysts was found to be faster in a single supercritical phase compared to a biphasic system. rsc.org Notably, the rhodium catalyst demonstrated high selectivity for carvotanacetone, with over 84% selectivity at a conversion rate of over 25% after just two minutes of reaction. rsc.org This highlights the potential for significant reductions in reaction time and the use of hazardous solvents.

Biocatalysis represents another important frontier in the green synthesis of carvotanacetone derivatives. While direct high-yield biocatalytic conversion of carvone to carvotanacetone is an area of ongoing research, studies on the biotransformation of carvone using microorganisms have shown the potential of enzymatic reactions to modify the carvone structure. nih.gov Engineered Escherichia coli has been used to produce carvone from limonene (B3431351), another renewable terpene, demonstrating the feasibility of whole-cell biocatalytic systems for producing these valuable monoterpenes. nih.govresearchgate.net Further development in enzyme engineering could lead to biocatalysts capable of selectively producing this compound.

The following table summarizes key findings in the catalytic synthesis of this compound, emphasizing green chemistry aspects.

| Starting Material | Catalyst | Solvent/Medium | Key Findings | Green Chemistry Principles Applied |

| Carvone | Rhodium on Alumina | Supercritical CO₂ | >84% selectivity to carvotanacetone at >25% conversion in 2 minutes. rsc.org | Use of renewable feedstock, catalysis, green solvent, reduced reaction time. |

| Carvone | Palladium on Alumina | Supercritical CO₂ | Faster reaction in supercritical phase; products include carvomenthone isomers and carvacrol. rsc.org | Use of renewable feedstock, catalysis, green solvent. |

| Carvone | Ruthenium on Alumina | Supercritical CO₂ | Lower conversion; products include carvomenthone isomers, carvotanacetone, and carvacrol. rsc.org | Use of renewable feedstock, catalysis, green solvent. |

| Carvone | Platinum (large particles) | Not specified | Favors the formation of carvotanacetone. capes.gov.brepa.gov | Use of renewable feedstock, catalysis. |

| Carvone | Platinum (highly dispersed) | Not specified | Favors the formation of carvomenthone. capes.gov.brepa.gov | Use of renewable feedstock, catalysis. |

| Limonene | Engineered E. coli (biocatalyst) | Not specified | Production of carvone, a precursor to carvotanacetone. nih.govresearchgate.net | Use of renewable feedstock, biocatalysis. |

Chemical Reactivity and Mechanistic Investigations of 5 Isopropyl 2 Methyl 2 Cyclohexen 1 One

Electrophilic and Nucleophilic Addition Reactions of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone system in 5-isopropyl-2-methyl-2-cyclohexen-1-one features two electrophilic carbons: the carbonyl carbon (C-1) and the β-carbon (C-3). This dual reactivity allows for two main pathways for nucleophilic attack: direct addition to the carbonyl (1,2-addition) and conjugate addition to the β-carbon (1,4-addition or Michael addition).

Nucleophilic Addition: The regioselectivity of nucleophilic attack is largely determined by the nature of the nucleophile, a concept explained by Hard/Soft Acid/Base (HSAB) theory.

1,2-Addition (Direct Attack): "Hard" nucleophiles, which are typically highly reactive, charge-dense species, preferentially attack the more electrophilic carbonyl carbon (C-1). This irreversible reaction leads to the formation of an allylic alcohol upon workup. Common hard nucleophiles include Grignard reagents and organolithium compounds.

1,4-Addition (Conjugate Attack): "Soft" nucleophiles, which are generally larger, more polarizable, and less basic, favor reversible addition to the "softer" electrophilic β-carbon (C-3). This reaction proceeds via an enolate intermediate, which is then protonated at the α-carbon (C-2) to yield a saturated ketone. This pathway is characteristic of reagents like Gilman cuprates (organocuprates), thiols, and enamines. Studies on related α,β-unsaturated ketones have shown that soft nucleophiles like thiols readily attack the β-carbon. byjus.com

The general mechanism for these competing pathways is illustrated below:

Interactive Table: Comparison of Nucleophilic Addition Pathways Use the filter to select a specific addition type.

| Feature | 1,2-Addition (Direct) | 1,4-Addition (Conjugate) |

| Site of Attack | Carbonyl Carbon (C-1) | β-Carbon (C-3) |

| Typical Reagents | Organolithiums (RLi), Grignard Reagents (RMgX) | Gilman Cuprates (R₂CuLi), Thiols (RSH), Enamines |

| Intermediate | Alkoxide | Enolate |

| Final Product | Allylic Alcohol | Saturated Ketone |

| Driving Force | Charge Control (Hard Nucleophiles) | Orbital Control (Soft Nucleophiles) |

Electrophilic Addition: The electron-rich C=C double bond can also react with electrophiles. researchgate.net In an electrophilic addition reaction, an electrophile (E⁺) attacks the π-system, forming a carbocation intermediate. solubilityofthings.com Due to the electron-withdrawing effect of the adjacent carbonyl group, the double bond in this compound is less nucleophilic than an isolated alkene. However, reactions with strong electrophiles like halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) can proceed. The initial attack by the electrophile would preferentially occur at the α-carbon (C-2) to form a more stable tertiary carbocation at the β-carbon (C-3), which is then trapped by a nucleophile.

Oxidative and Reductive Transformations of this compound

The presence of both a carbonyl group and an olefinic bond allows for selective oxidative and reductive transformations using specific reagents.

The selective reduction of either the C=O or C=C bond is a valuable synthetic strategy. The choice of reducing agent is critical to achieving the desired chemoselectivity.

Selective Carbonyl Reduction: To reduce the carbonyl group to an alcohol while preserving the double bond, 1,2-reduction is required. This is typically achieved using sodium borohydride (B1222165) (NaBH₄), often in the presence of a cerium(III) salt like CeCl₃ (Luche reduction). The cerium salt coordinates to the carbonyl oxygen, enhancing its electrophilicity and favoring direct hydride attack at the carbonyl carbon over conjugate addition. This would yield (5R)-5-isopropyl-2-methylcyclohex-2-en-1-ol. nih.gov

Selective Olefin Reduction: The reduction of the C=C bond to yield the saturated ketone, 5-isopropyl-2-methylcyclohexanone, can be accomplished through several methods. Catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon catalyst (Pd/C) is a common method that often preferentially reduces the alkene in α,β-unsaturated systems.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the carbonyl and the double bond, leading to the saturated alcohol, 5-isopropyl-2-methylcyclohexanol.

Interactive Table: Selective Reduction of this compound Use the search bar to filter by reagent or product type.

| Target Moiety | Reagent(s) | Product |

| Carbonyl (C=O) | NaBH₄, CeCl₃ (Luche Reduction) | (5R)-5-isopropyl-2-methylcyclohex-2-en-1-ol nih.gov |

| Olefin (C=C) | H₂, Pd/C | 5-Isopropyl-2-methylcyclohexanone |

| Both C=O and C=C | LiAlH₄ | 5-Isopropyl-2-methylcyclohexanol |

Oxidative reactions can target the C=C double bond or adjacent allylic positions.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted addition of an oxygen atom across the double bond. For cyclic systems, the stereochemical outcome (attack from the syn or anti face relative to the isopropyl group) depends on steric hindrance. In the case of this compound, the peroxy acid would likely approach from the face opposite to the bulky isopropyl group, leading to a single major diastereomer of the epoxide. Studies on related cyclohexene (B86901) systems have detailed such epoxidation reactions. researchgate.netresearchgate.net

Allylic Oxidation: The allylic C-H bonds (at C-4) are activated and can be oxidized using reagents like selenium dioxide (SeO₂) or chromium-based reagents to introduce a hydroxyl or carbonyl group at the allylic position.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃), followed by a reductive or oxidative workup, would cleave the C=C bond, leading to the opening of the ring and the formation of a dicarbonyl compound.

Cycloaddition Reactions (e.g., Diels-Alder) Involving this compound as Dienophile or Diene

The [4+2] Diels-Alder cycloaddition is a powerful ring-forming reaction in organic synthesis. wikipedia.org

In this context, this compound is well-suited to act as a dienophile . The electron-withdrawing nature of the carbonyl group polarizes the conjugated π-system, making the double bond electron-deficient and thus more reactive towards electron-rich dienes. masterorganicchemistry.com Research on similar 2-cyclohexenone derivatives, such as 2-carbomethoxy-2-cyclohexen-1-one, has shown that they undergo Lewis acid-catalyzed Diels-Alder reactions with various dienes to form complex polycyclic systems. researchgate.netcdnsciencepub.com When reacting with an unsymmetrical diene like isoprene (B109036), the addition is governed by orientation rules (ortho and para), leading to specific regioisomers. cdnsciencepub.com The use of a Lewis acid catalyst like stannic chloride (SnCl₄) can significantly enhance the rate and selectivity of the reaction. cdnsciencepub.com The potential for this compound to act as a diene is negligible, as it lacks the required 1,3-diene system in a stable conformation.

Rearrangement Reactions and Fragmentation Pathways

Under specific conditions, the cyclohexenone scaffold can undergo structural reorganization.

Photochemical Rearrangements: α,β-Unsaturated cyclic ketones are known to undergo characteristic photochemical rearrangements. Upon UV irradiation, cyclohexenones can rearrange to form bicyclo[3.1.0]hexan-2-ones, a transformation known as the lumiketone rearrangement. youtube.com While not specifically documented for this compound, this pathway is a plausible reaction under photochemical conditions.

Acid-Catalyzed Rearrangements: In the presence of strong acid, the protonated enone could potentially undergo rearrangements involving 1,2-hydride or 1,2-alkyl shifts, leading to thermodynamically more stable carbocation intermediates before forming a final product. wikipedia.org

Fragmentation Pathways: In mass spectrometry, the molecular ion of this compound would be expected to undergo characteristic fragmentations. Key pathways would include the loss of the isopropyl group (a loss of 43 mass units) to form a stable secondary carbocation, and a retro-Diels-Alder reaction, which would cleave the ring into charged and neutral fragments.

Derivatization Strategies for Functional Group Interconversion

The functional groups of this compound can be converted into a wide array of other functionalities, making it a versatile synthetic intermediate. ub.eduimperial.ac.ukorganic-chemistry.org

Ketone Derivatization:

Enolate Formation: Treatment with a base like lithium diisopropylamide (LDA) generates an enolate, which can be trapped with various electrophiles. Alkylation at the α-position (C-6) is possible, introducing new carbon substituents.

Conversion to Imines and Enamines: Reaction with primary or secondary amines yields imines and enamines, respectively. These derivatives alter the reactivity of the original carbonyl system and are useful intermediates themselves.

Wittig Reaction: The carbonyl group can be converted into a new double bond by reaction with a phosphonium (B103445) ylide (Wittig reagent), forming a substituted diene.

Alkene Derivatization:

Halogenation: Besides addition, allylic halogenation at the C-4 position can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.

Hydroboration-Oxidation: This two-step process would add a hydroxyl group to the less substituted end of the double bond (C-3), with anti-Markovnikov regioselectivity, resulting in a β-hydroxy ketone.

Advanced Spectroscopic and Analytical Characterization of 5 Isopropyl 2 Methyl 2 Cyclohexen 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides a complete picture of its covalent framework and stereochemistry.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals of this compound and establishing its connectivity.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY correlations would be expected between the vinyl proton and the adjacent methylene (B1212753) protons, as well as within the isopropyl group and the cyclohexenone ring's aliphatic chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is fundamental for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. Each CH, CH₂, and CH₃ group in the molecule will give a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon (C-1) and the olefinic carbon C-2, by observing their correlations with nearby protons. For instance, the methyl protons at C-2 would show an HMBC correlation to the carbonyl carbon (C-1) and the olefinic carbon C-3.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects through-space interactions between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure and stereochemistry. For example, NOESY can help determine the relative orientation of the isopropyl group and the methyl group on the cyclohexenone ring.

A comprehensive analysis of these multi-dimensional NMR spectra allows for the complete and unambiguous assignment of all proton and carbon resonances in this compound. Below are the anticipated ¹H and ¹³C NMR chemical shifts based on related structures and spectroscopic principles.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom No. | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| 1 | ~199 | - | - |

| 2 | ~135 | - | - |

| 3 | ~145 | ~6.7 | m |

| 4 | ~35 | ~2.3 | m |

| 5 | ~45 | ~2.1 | m |

| 6 | ~40 | ~2.5 | m |

| 7 | ~16 | ~1.8 | s |

| 8 | ~33 | ~2.0 | m |

| 9 | ~20 | ~0.9 | d |

| 10 | ~20 | ~0.9 | d |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Solid-State NMR for Polymorphism and Crystal Structure Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. It is particularly valuable for characterizing polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

For this compound, ssNMR could be employed to:

Identify and characterize different polymorphic forms: Each polymorph would exhibit a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions in the crystal lattice.

Determine conformational details in the solid state: ssNMR can provide information on the conformation of the cyclohexenone ring and the orientation of the substituents, which may differ from the solution-state conformation.

Analyze intermolecular packing: Techniques such as ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) can provide insights into the packing of molecules in the crystal lattice.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are essential for determining the absolute configuration of enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For α,β-unsaturated ketones like this compound, the n→π* and π→π* electronic transitions of the carbonyl chromophore give rise to characteristic CD bands, known as Cotton effects.

The sign and magnitude of the Cotton effect are highly sensitive to the stereochemistry of the molecule. The Octant Rule for ketones can often be applied to predict the sign of the n→π* Cotton effect based on the spatial arrangement of substituents around the carbonyl group. For the (R)- and (S)-enantiomers of this compound, mirror-image CD spectra would be expected.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound with the wavelength of light. An ORD spectrum displays a plain curve at wavelengths away from an absorption band and an anomalous curve, known as a Cotton effect curve, in the region of an absorption band.

Similar to CD spectroscopy, the shape and sign of the Cotton effect in the ORD spectrum of this compound are directly related to its absolute configuration. The combination of ORD and CD data provides a powerful and reliable method for assigning the absolute stereochemistry of its enantiomers.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

For this compound (molecular weight: 152.23 g/mol ), electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺•) at m/z 152. This molecular ion can then undergo various fragmentation reactions, leading to the formation of characteristic fragment ions.

Common fragmentation pathways for cyclic ketones include:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group. For this compound, this could involve the loss of the methyl or isopropyl groups.

McLafferty rearrangement: A characteristic rearrangement for ketones containing γ-hydrogens, although less common in cyclic systems lacking a flexible side chain.

Retro-Diels-Alder reaction: Cleavage of the cyclohexene (B86901) ring can lead to characteristic fragment ions.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

| 152 | [C₁₀H₁₆O]⁺• | Molecular Ion |

| 137 | [M - CH₃]⁺ | Loss of a methyl radical |

| 109 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 95 | [C₆H₇O]⁺ | Retro-Diels-Alder fragmentation |

| 82 | [C₅H₆O]⁺• | Further fragmentation |

| 67 | [C₅H₇]⁺ | Further fragmentation |

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound, an accurate mass measurement of the molecular ion would confirm its elemental formula as C₁₀H₁₆O, distinguishing it from other isobaric compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the identification of functional groups and for providing insights into the conformational landscape of a molecule. The vibrational modes of this compound are dictated by its constituent functional groups: a ketone (C=O), a carbon-carbon double bond (C=C) within a cyclohexene ring, and aliphatic C-H bonds of the methyl and isopropyl substituents.

Detailed experimental spectra for this compound are not widely published; however, extensive data from related compounds, such as carvone (B1668592) and other substituted cyclohexenones, allow for a reliable prediction of its characteristic vibrational frequencies. nih.govthermofisher.com

Infrared (IR) Spectroscopy:

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The key functional groups in this compound give rise to distinct absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1660-1685 cm⁻¹ for an α,β-unsaturated ketone. This is slightly lower than a saturated ketone due to the conjugation with the adjacent C=C bond. The C=C stretching vibration of the cyclohexene ring would typically be observed around 1640-1650 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl and isopropyl groups are expected in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the C=C stretching vibration is expected to produce a strong Raman signal. The C=O stretch will also be present but may be weaker than in the IR spectrum. The various C-C stretching and bending modes of the cyclohexene ring and the alkyl substituents will populate the fingerprint region (below 1500 cm⁻¹).

A comprehensive analysis combining both IR and Raman data allows for a more complete assignment of the vibrational modes. Theoretical calculations, such as those based on Density Functional Theory (DFT), can further aid in the precise assignment of experimental bands to specific molecular motions. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch | Aliphatic (sp³) | 2850-3000 | Medium to Strong | Medium |

| C=O Stretch | α,β-Unsaturated Ketone | 1660-1685 | Strong | Medium |

| C=C Stretch | Cyclohexene | 1640-1650 | Medium to Weak | Strong |

| CH₂ Bend | Cyclohexene | 1430-1470 | Medium | Medium |

| CH₃ Bend | Methyl/Isopropyl | 1370-1390 | Medium | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry.

As of the current literature, a single-crystal X-ray structure for this compound has not been reported. This may be due to the compound existing as a liquid or an oil at room temperature, making the growth of suitable single crystals challenging.

However, the crystal structures of several related compounds, specifically polybrominated derivatives of carvone, have been determined. tandfonline.com For instance, the crystal structures of tribromo- and tetrabromo-carvone derivatives reveal detailed conformational information about the p-menthan-2-one skeleton. These studies demonstrate that the cyclohexanone (B45756) ring can adopt various conformations, such as a distorted twist-chair, depending on the nature and stereochemistry of the substituents. tandfonline.com This information is invaluable for building a predictive model of the solid-state conformation of this compound, should a crystalline form be obtained.

To obtain a crystal structure of the title compound, derivatization to a solid derivative (e.g., an oxime or a semicarbazone) could be a viable strategy. The resulting crystalline derivative could then be subjected to X-ray diffraction analysis to elucidate the core molecular structure.

Advanced Chromatographic Separation Techniques (e.g., Chiral HPLC, GC-MS, LC-MS/MS) for Purity and Isomeric Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of a chemical compound and for separating and quantifying its isomers. For a chiral molecule like this compound, which can exist as (R) and (S) enantiomers, chiral chromatography is particularly crucial.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the gold standard for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For compounds related to this compound, such as pyrazoles derived from (5R)-dihydrocarvone, successful diastereomeric separation has been achieved using a Chiralpak AS column. researchgate.net This indicates that polysaccharide-based CSPs are effective for the chiral resolution of this class of compounds.

The separation of the enantiomers of this compound would likely involve a normal-phase HPLC method, using a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol). The choice of the specific CSP and mobile phase composition would require empirical optimization to achieve baseline separation of the enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information based on the mass-to-charge ratio of the ionized molecules and their fragmentation patterns.

GC-MS analysis of this compound would be used to assess its purity by detecting any volatile impurities. The mass spectrum would show a molecular ion peak corresponding to its molecular weight (152.23 g/mol ) and a characteristic fragmentation pattern that can be used for its identification by comparison with spectral libraries like the NIST database. nist.gov For isomeric purity, a chiral GC column would be necessary to separate the enantiomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the analysis of compounds in complex matrices and for trace-level quantification. For terpenoid ketones, LC-MS/MS methods have been developed for their characterization and quantification in various samples. tandfonline.comnih.gov

An LC-MS/MS method for this compound would typically involve reversed-phase HPLC separation followed by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In tandem MS (MS/MS), the molecular ion is selected and fragmented to produce a characteristic set of product ions, which can be used for highly selective and sensitive quantification through selected reaction monitoring (SRM). This is invaluable for assessing purity and for pharmacokinetic studies.

Table 2: Exemplary Chromatographic Methods for the Analysis of this compound and Related Compounds

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Application | Reference |

|---|---|---|---|---|---|

| Chiral HPLC | Chiralpak AS | Hexane/Isopropanol | UV/Polarimetric | Enantiomeric Separation of Dihydrocarvone (B1202640) Derivatives | researchgate.net |

| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Purity Assessment, Identification | nih.gov |

| LC-MS/MS | C18 Reversed-Phase | Acetonitrile/Water with Formic Acid | Tandem Mass Spectrometry (ESI/APCI) | Trace Analysis, Quantification in Complex Matrices | thermofisher.comtandfonline.com |

Computational Chemistry and Theoretical Investigations of 5 Isopropyl 2 Methyl 2 Cyclohexen 1 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For 5-isopropyl-2-methyl-2-cyclohexen-1-one, DFT calculations would typically be employed to find the most stable conformation (the minimum energy structure) on the potential energy surface.

These calculations involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Schrödinger equation in an approximate manner. The output of a geometry optimization provides precise bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not abundant in the literature, extensive research on the closely related compound, carvone (B1668592), demonstrates the utility of this approach. For instance, DFT has been used to determine the relative energies of different conformers of carvone, which is crucial for understanding its chiroptical properties. vt.edu

From the optimized geometry, a wealth of information about the electronic structure can be derived. This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Representative Data from DFT Calculations on a Related Cyclic Ketone (Note: Data below is illustrative of typical DFT outputs and is based on general knowledge of similar molecules, not from a specific study on this compound)

| Parameter | Calculated Value | Significance |

|---|---|---|

| Bond Length (C=O) | ~1.22 Å | Indicates a strong double bond character. |

| Bond Length (C=C) | ~1.34 Å | Typical for a carbon-carbon double bond. |

| HOMO Energy | ~ -6.5 eV | Region of the molecule likely to donate electrons. |

| LUMO Energy | ~ -1.8 eV | Region of the molecule likely to accept electrons. |

| HOMO-LUMO Gap | ~ 4.7 eV | Indicator of chemical reactivity. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment.

For a flexible molecule like this compound, which has a cyclohexene (B86901) ring and a rotatable isopropyl group, MD simulations are essential for exploring the full range of accessible conformations. nih.gov By simulating the molecule in a solvent (such as water or an organic solvent) over a period of nanoseconds to microseconds, one can observe the transitions between different conformational states. This is crucial for understanding the molecule's behavior in solution, which is more representative of its state in biological systems or chemical reactions.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. By simulating a number of this compound molecules together, or with other molecules, one can study aggregation behavior, solvation, and the formation of intermolecular hydrogen bonds or van der Waals interactions. These simulations provide insights into the physical properties of the substance, such as its boiling point and solubility.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, ECD spectra)

Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR spectra. These calculations are highly sensitive to the molecular geometry, and therefore, accurate geometry optimization is a prerequisite.

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the absorption peaks in its infrared (IR) and Raman spectra. These can be calculated from the second derivatives of the energy with respect to the atomic positions. A study on the vibrational spectra of (S)-(+)-Carvone utilized DFT calculations to assign the experimental bands to specific normal modes of vibration. researchgate.net Similar calculations for this compound would allow for a detailed understanding of its vibrational characteristics.

Electronic Circular Dichroism (ECD) Spectra: ECD spectroscopy is a chiroptical technique that is particularly useful for determining the absolute configuration of chiral molecules. rsc.org Time-dependent DFT (TD-DFT) can be used to calculate the ECD spectrum of a chiral molecule like (R)- or (S)-5-isopropyl-2-methyl-2-cyclohexen-1-one. The calculated spectrum can then be compared to the experimental spectrum to assign the absolute configuration. Theoretical studies on other chiral ketones, such as (R)-(+)-3-methylcyclopentanone, have demonstrated the accuracy of these methods in reproducing experimental ECD spectra. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them.

For this compound, one could model its formation, for example, through the hydrogenation of carvone. researchgate.netresearchgate.net Computational methods can be used to explore different possible reaction pathways and determine the most likely one based on the calculated activation energies. The hydrogenation of carvone can yield various products, and computational modeling can help to understand the factors that control the selectivity of the reaction. rsc.org

The process of locating a transition state on the potential energy surface is a key part of reaction pathway modeling. A transition state is a first-order saddle point, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. ucsb.edu Once a transition state has been located and its structure verified (usually by a frequency calculation that shows one imaginary frequency), its energy can be used to calculate the activation energy of the reaction.

Table 2: Illustrative Reaction Energetics from a Hypothetical Reaction Pathway Analysis (Note: This data is for illustrative purposes and does not represent a specific calculation for this compound.)

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +25.0 |

| 3 | Intermediate | -5.0 |

| 4 | Transition State 2 | +15.0 |

| 5 | Products | -20.0 |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. semanticscholar.org These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a quantitative relationship between these descriptors and the observed reactivity.

For a class of compounds like monoterpenoid ketones, a QSRR model could be developed to predict their reactivity in a particular reaction, such as their susceptibility to nucleophilic attack or their rate of oxidation. The molecular descriptors used in such a model could include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and topological indices.

While specific QSRR studies on this compound were not identified, the methodology is broadly applicable. nih.gov A QSRR study on a series of cyclic ketones could provide valuable insights into the factors that govern their reactivity and could be used to predict the reactivity of new, unsynthesized compounds.

Molecular Docking and Ligand Binding Studies (for biological interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

The process involves placing the ligand in the binding site of the receptor and then using a scoring function to estimate the binding affinity. A high binding affinity suggests that the ligand is likely to bind to the receptor and may exert a biological effect. A study on the biophysical effects of the related compound dihydrocarvone (B1202640) has suggested its interaction with membrane lipids, which could be a starting point for investigating its biological interactions. nih.gov

For this compound, molecular docking studies could be performed against a range of potential biological targets to explore its possible pharmacological activities. These in silico studies can help to prioritize compounds for further experimental testing and can provide insights into the molecular basis of their biological activity.

Natural Occurrence, Isolation, and Biosynthetic Pathways of 5 Isopropyl 2 Methyl 2 Cyclohexen 1 One

Identification and Isolation from Plant Sources (e.g., Leonurus japonicus, Erucaria microcarpa, essential oils)

5-Isopropyl-2-methyl-2-cyclohexen-1-one has been identified as a significant constituent in the essential oils of several plant species, particularly within the Asteraceae family. A detailed investigation into the essential oil of Blumea malcolmii identified carvotanacetone (B1241184) as the major component, constituting 92.1% of the total oil. researchgate.net It is also a characteristic component in the essential oils of many species within the Pulicaria genus. researchgate.net

While the compound is well-documented in certain plant families, its presence is not universal. For instance, a detailed analysis of the essential oils from the herb and fruits of Leonurus japonicus (Lamiaceae) did not identify this compound as a constituent. nih.gov The oil from the herb ("Yimucao") was primarily composed of sesquiterpenes and diterpenes, while the fruit's oil ("Chongweizi") consisted mainly of bornyl acetate (B1210297) and aliphatic hydrocarbons. nih.gov Information regarding its isolation from Erucaria microcarpa is not prominent in current scientific literature.

The isolation of this compound from plant material is typically achieved through hydrodistillation to extract the essential oil, followed by chromatographic techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) for separation and identification. researchgate.net

Table 1: Documented Natural Occurrence of this compound (Carvotanacetone)

| Plant Species | Family | Plant Part | Major/Minor Constituent | Percentage (%) (if reported) | Reference |

| Blumea malcolmii | Asteraceae | Not Specified | Major | 92.1% | researchgate.net |

| Pulicaria arabica | Asteraceae | Not Specified | Characteristic | Not Specified | researchgate.net |

| Pulicaria incisa | Asteraceae | Not Specified | Characteristic | Not Specified | researchgate.net |

Biosynthetic Pathways and Precursors in Natural Systems

Like other monoterpenes, the biosynthesis of this compound originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.net In plants and some microorganisms, these precursors are primarily synthesized through the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids. researchgate.net

The key steps leading to the formation of the p-menthane (B155814) skeleton of this compound are as follows:

Geranyl Pyrophosphate (GPP) Synthesis: One molecule of IPP and one molecule of DMAPP are condensed to form the C10 precursor, geranyl pyrophosphate (GPP).

Cyclization to Limonene (B3431351): GPP undergoes cyclization, catalyzed by a limonene synthase enzyme, to form the monoterpene limonene. This step is a critical branch point for the synthesis of many cyclic monoterpenes. researchgate.net

Hydroxylation to Carveol (B46549): In spearmint, for example, limonene is hydroxylated by a cytochrome P450 enzyme (limonene-6-hydroxylase) to produce trans-carveol. researchgate.net

Oxidation to Carvone (B1668592): The alcohol group of carveol is then oxidized by a carveol dehydrogenase to yield the α,β-unsaturated ketone, carvone. researchgate.net

Reduction to this compound (Carvotanacetone): The final step is the saturation (reduction) of the exocyclic double bond of carvone to form this compound. researchgate.net This reduction is a key transformation that differentiates carvone from carvotanacetone.

This pathway highlights a common strategy in natural product biosynthesis where a core scaffold (limonene) is built and then functionalized through a series of enzymatic oxidation and reduction reactions to generate a diversity of related compounds. researchgate.netresearchgate.net

Enzymatic Synthesis and Biotransformation Studies

The production of this compound and its isomers, collectively known as dihydrocarvones, through biocatalytic methods is an area of significant research interest. These methods often utilize whole microbial cells or isolated enzymes to perform specific chemical transformations, offering a green alternative to chemical synthesis. researchgate.netbezmialem.edu.tr

The most common strategy for the biosynthesis of this compound is the biotransformation of its direct precursor, carvone. researchgate.netresearchgate.net Various microorganisms have been shown to effectively catalyze the reduction of the exocyclic double bond in carvone to produce dihydrocarvone (B1202640) isomers. For example, the fungus Aspergillus flavus has been successfully used for the biotransformation of carvone, yielding dihydrocarvone as one of the metabolic products. bezmialem.edu.tr Similarly, the plant pathogenic fungus Absidia glauca metabolizes (-)-carvone (B1668593) into other reduced derivatives. nih.gov

Studies have also explored the conversion of limonene directly to dihydrocarvone. A strain of Klebsiella sp. isolated from decayed oranges demonstrated the ability to convert limonene into trans-dihydrocarvone, achieving a yield of 1058 mg/L under optimized conditions. researchgate.net This suggests a complete biosynthetic pathway within the microorganism, from the cyclic precursor to the reduced ketone. These biotransformation processes are highly valuable as they can offer high stereo- and regioselectivity, which is often difficult to achieve through traditional chemical methods. researchgate.netresearchgate.net

Table 2: Examples of Biotransformation Studies Producing Dihydrocarvone Isomers

| Microorganism | Substrate | Product(s) | Reference |

| Aspergillus flavus | Carvone | Dihydrocarvone, Neodihydrocarveol | bezmialem.edu.tr |

| Absidia glauca | (-)-Carvone | 10-hydroxy-(+)-neodihydrocarveol | nih.gov |

| Klebsiella sp. O852 | Limonene | trans-Dihydrocarvone | researchgate.net |

Biological Activities and Molecular Mechanistic Investigations of 5 Isopropyl 2 Methyl 2 Cyclohexen 1 One

Investigation of Molecular Targets and Ligand-Binding Dynamics

The primary molecular targets of 5-isopropyl-2-methyl-2-cyclohexen-1-one are dictated by its chemical structure, specifically the presence of an α,β-unsaturated carbonyl system. This functional group renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reaction known as a Michael or conjugate addition. wikipedia.orglibretexts.orgpressbooks.publibretexts.org This reactivity is central to its interaction with biological molecules.

The principal molecular targets identified are proteins, where the compound can form covalent bonds with nucleophilic amino acid residues. The most prominent of these is the thiol group of cysteine residues. ebi.ac.uk This covalent modification of proteins can alter their structure and function, leading to a range of biological effects. The binding is considered irreversible and is a key aspect of its ligand-binding dynamics. nih.gov

While specific receptor binding studies on this compound are limited, research on the structurally related monoterpene, carvone (B1668592), has suggested potential interactions with the GABA-A receptor, where it may act as a negative allosteric modulator. nih.gov Further investigation is required to determine if this compound shares this target.

Elucidation of Enzyme Inhibition or Activation Mechanisms

The ability of this compound to covalently modify proteins suggests a potential for enzyme inhibition or activation. Enzymes that rely on cysteine residues in their active sites for catalytic activity are particularly susceptible to inhibition by this compound. The Michael addition reaction with the cysteine thiol group can lead to the irreversible inactivation of the enzyme.

While specific enzyme inhibition assays for this compound are not extensively documented in the literature, studies on other α,β-unsaturated ketones have demonstrated their ability to inhibit various enzymes through this mechanism. For instance, the related compound carvone has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme critical for neurotransmission. nih.gov It is plausible that this compound could exhibit similar inhibitory activities against a range of enzymes, contingent on the accessibility and reactivity of their active site cysteine residues.

Modulation of Cellular Pathways and Signaling Cascades by this compound in In Vitro Models

The covalent modification of proteins by this compound can have significant downstream effects on cellular signaling pathways. The modification of key regulatory proteins within these cascades can lead to their activation or inhibition, thereby modulating cellular responses.

Antimicrobial Action Mechanisms of this compound (e.g., membrane disruption, enzyme inhibition)

Research on the parent compound, carvone, and its derivatives has demonstrated antimicrobial and antifungal properties. scielo.brscielo.br The proposed mechanisms of action are multifaceted and include the disruption of the microbial cell membrane and the inhibition of essential enzymes.

The lipophilic nature of monoterpenes like this compound allows them to partition into the lipid bilayer of microbial cell membranes. This can lead to an increase in membrane fluidity and permeability, disrupting the structural integrity of the cell and causing leakage of intracellular components, ultimately leading to cell death. nih.gov

Furthermore, as discussed in the context of enzyme inhibition (Section 8.2), the α,β-unsaturated ketone structure can react with microbial enzymes, particularly those with essential cysteine residues in their active sites. This covalent modification can inhibit key metabolic pathways necessary for microbial survival.

The table below summarizes the reported antimicrobial activities of carvone derivatives against various microorganisms.

| Compound/Derivative | Microorganism | Activity | Reference |

| Carvone | Escherichia coli | Active | scielo.br |

| Carvone | Candida tropicalis | Weak | scielo.br |

| Carvone | Candida parapsilosis | Weak | scielo.br |

| Carvone | Candida krusei | Moderate | scielo.br |

| Carvone | Candida albicans | Active | scielo.br |

Antioxidant Activity and Related Molecular Mechanisms

Monoterpenes, as a class of natural products, have been investigated for their antioxidant properties. nih.gov The potential antioxidant activity of this compound is likely attributed to its chemical structure, although specific studies on this compound are limited.

The proposed mechanisms of antioxidant activity for monoterpenes involve the scavenging of free radicals. The presence of π bonds in the structure is believed to be responsible for their chain-breaking antioxidant activity. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the radical scavenging ability of compounds. researchgate.netnih.govnih.govyoutube.comyoutube.com In this assay, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.

While direct DPPH assay results for this compound are not available in the reviewed literature, the presence of the cyclohexenone ring system suggests a potential for radical scavenging activity. Further experimental studies are necessary to quantify the antioxidant capacity of this specific compound and to elucidate the precise molecular mechanisms involved.

Interactions with Biological Macromolecules (e.g., proteins, DNA)

The primary interaction of this compound with biological macromolecules is its covalent binding to proteins. As an α,β-unsaturated ketone, it acts as a Michael acceptor, readily reacting with soft nucleophiles. wikipedia.orglibretexts.orgpressbooks.publibretexts.org The most significant of these in a biological context is the thiol group of cysteine residues in proteins. ebi.ac.uk

This covalent modification is the basis for its allergenic properties, where it acts as a hapten. By binding to skin proteins, it forms a hapten-protein conjugate that can be recognized by the immune system, leading to an allergic response. ebi.ac.uk

The interaction with proteins is not limited to those in the skin. The compound has the potential to interact with a wide range of proteins throughout the body, provided they have accessible and reactive nucleophilic residues. This can lead to the modulation of their function, as discussed in the context of enzyme inhibition.

There is currently no evidence to suggest that this compound directly interacts with DNA. Its chemical reactivity is primarily directed towards nucleophilic amino acids in proteins rather than the nucleotide bases in DNA.

Applications in Organic Synthesis and Chemical Sciences

5-Isopropyl-2-methyl-2-cyclohexen-1-one as an Asymmetric Synthesis Building Block

In the field of organic synthesis, chiral building blocks are enantiomerically pure molecules used as starting materials to construct complex, stereochemically defined compounds. These blocks are crucial in the synthesis of pharmaceuticals and agrochemicals, where a specific stereoisomer is often responsible for the desired biological activity.

Chiral monoterpenoids, such as the (R)- and (S)-enantiomers of this compound (also known as carvotanacetone), are considered part of the "chiral pool"—a collection of readily available, enantiopure natural products used in synthesis. researchgate.net The inherent chirality of these molecules allows them to serve as a scaffold, transferring their stereochemical information to new, more complex molecules during a synthetic sequence. This approach is fundamental to creating enantiomerically pure natural products. researchgate.net A notable example is the use of (R)-carvotanacetone in an ozonolysis step as part of a synthetic strategy toward the bioactive Orchidaceae alkaloid (+)-dendrobine. uni-muenchen.de

Precursor in Complex Molecule Synthesis (e.g., pharmaceuticals, agrochemicals, fragrances)